N-(2-Chlorophenyl)-carbamic acid
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Overview
Description
N-(2-chlorophenyl)carbamic acid: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a carbamic acid group attached to a 2-chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)carbamic acid typically involves the reaction of 2-chloroaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to form the desired carbamate. Another method involves the use of carbon dioxide and amines in the presence of catalysts such as cesium carbonate and tetrabutylammonium iodide .
Industrial Production Methods: Industrial production of N-(2-chlorophenyl)carbamic acid often employs large-scale reactors where 2-chloroaniline is reacted with phosgene under stringent safety protocols. The reaction is carefully monitored to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(2-chlorophenyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)carbamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can lead to various physiological effects, such as disruption of metabolic pathways .
Comparison with Similar Compounds
Chlorpropham: An isopropyl ester of 3-chlorophenylcarbamic acid, used as a herbicide.
Carbaryl: A naphthyl carbamate used as an insecticide.
Uniqueness: N-(2-chlorophenyl)carbamic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits a unique combination of reactivity and stability, making it suitable for various applications.
Properties
Molecular Formula |
C7H6ClNO2 |
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Molecular Weight |
171.58 g/mol |
IUPAC Name |
(2-chlorophenyl)carbamic acid |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-1-2-4-6(5)9-7(10)11/h1-4,9H,(H,10,11) |
InChI Key |
OAQKFULUNYIBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)O)Cl |
Origin of Product |
United States |
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